molecular formula C12H8INO3 B2899640 1-(3-Iodophenoxy)-2-nitrobenzene CAS No. 332370-79-3

1-(3-Iodophenoxy)-2-nitrobenzene

Cat. No.: B2899640
CAS No.: 332370-79-3
M. Wt: 341.104
InChI Key: DXASHGQFZNXTEE-UHFFFAOYSA-N
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Description

1-(3-Iodophenoxy)-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom, a nitro group, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Iodophenoxy)-2-nitrobenzene can be synthesized through a series of chemical reactions involving the iodination of phenoxybenzene followed by nitration. One common method involves the use of a palladium-catalyzed carbonylation reaction. The reaction typically proceeds under mild conditions using N,N-dimethylacetamide as a solvent and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Iodophenoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-(3-iodophenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXASHGQFZNXTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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